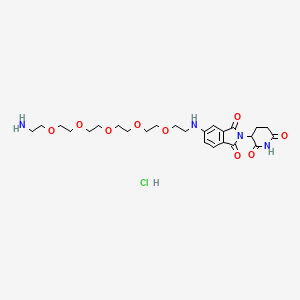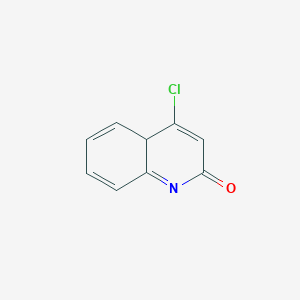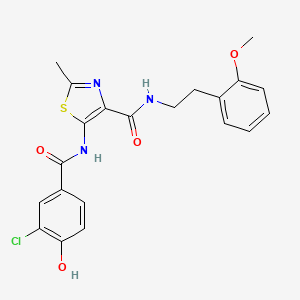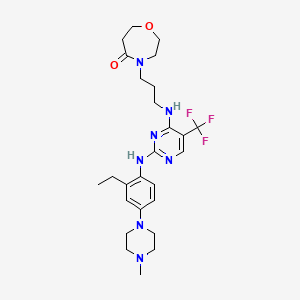
Inlexisertib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inlexisertib is a small molecule drug developed by Deciphera Pharmaceuticals, Inc. It is a serine/threonine kinase inhibitor with antineoplastic potential, primarily targeting ULK1 and ULK2 kinases. These kinases are involved in autophagy, a cellular process that degrades and recycles cellular components. This compound is being investigated for its potential to treat various types of cancer, including gastrointestinal stromal tumors and advanced malignant solid neoplasms .
Preparation Methods
The synthetic route for Inlexisertib involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: This involves the synthesis of a phenylaminopyrimidine amide, which serves as the backbone of the molecule.
Functional group modifications: Various functional groups are introduced to enhance the compound’s activity and selectivity. This includes the addition of fluorine atoms and other substituents to the core structure.
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Inlexisertib undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its activity and stability.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially affecting its binding affinity to target kinases.
Substitution: Various substitution reactions are used during the synthesis of this compound to introduce specific functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are intermediates that are further modified to produce the final compound .
Scientific Research Applications
Inlexisertib has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of ULK1 and ULK2 kinases in autophagy and other cellular processes.
Biology: Researchers use this compound to investigate the molecular mechanisms underlying cancer progression and to identify potential therapeutic targets.
Medicine: this compound is being evaluated in clinical trials for its efficacy in treating various types of cancer, including gastrointestinal stromal tumors and advanced malignant solid neoplasms.
Mechanism of Action
Inlexisertib exerts its effects by inhibiting the activity of ULK1 and ULK2 kinases. These kinases play a crucial role in the initiation of autophagy, a process that helps cells survive under stress conditions by degrading and recycling cellular components. By inhibiting ULK1 and ULK2, this compound disrupts autophagy, leading to the accumulation of damaged cellular components and ultimately inducing cell death. This mechanism is particularly effective in cancer cells, which rely on autophagy for survival and proliferation .
Comparison with Similar Compounds
Inlexisertib is unique among kinase inhibitors due to its dual inhibition of ULK1 and ULK2. Similar compounds include:
DCC-3116: Another ULK inhibitor developed by Deciphera Pharmaceuticals, Inc., which shares a similar mechanism of action.
Sotorasib: A KRAS G12C inhibitor used in the treatment of non-small cell lung cancer, which targets a different pathway but has similar antineoplastic potential.
Adagrasib: Another KRAS G12C inhibitor with applications in cancer therapy.
This compound’s dual inhibition of ULK1 and ULK2 sets it apart from other kinase inhibitors, providing a unique approach to targeting autophagy in cancer cells .
Properties
CAS No. |
2543673-19-2 |
|---|---|
Molecular Formula |
C26H36F3N7O2 |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
4-[3-[[2-[2-ethyl-4-(4-methylpiperazin-1-yl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]propyl]-1,4-oxazepan-5-one |
InChI |
InChI=1S/C26H36F3N7O2/c1-3-19-17-20(35-12-10-34(2)11-13-35)5-6-22(19)32-25-31-18-21(26(27,28)29)24(33-25)30-8-4-9-36-14-16-38-15-7-23(36)37/h5-6,17-18H,3-4,7-16H2,1-2H3,(H2,30,31,32,33) |
InChI Key |
CNBTYICEJGEABG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)N2CCN(CC2)C)NC3=NC=C(C(=N3)NCCCN4CCOCCC4=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



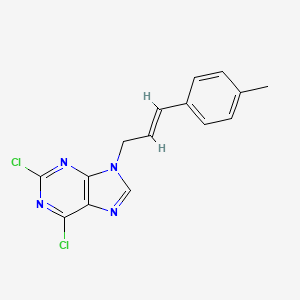
![3aH-furo[3,2-c]pyridin-4-one](/img/structure/B12363623.png)

![3-{[(16beta,17beta)-3-(2-Bromoethyl)-17-hydroxyestra-1(10),2,4-trien-16-yl]methyl}benzamide](/img/structure/B12363633.png)
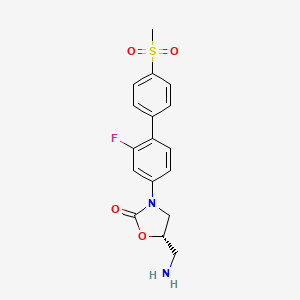

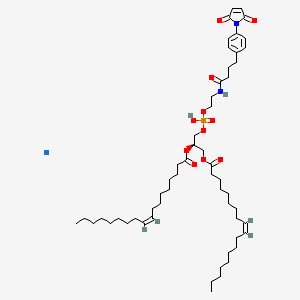

![Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate](/img/structure/B12363664.png)
